3-Chloro-N-hydroxybenzimidoyl chloride 3-Chloro-N-hydroxybenzimidoyl chloride
Brand Name: Vulcanchem
CAS No.: 1431461-66-3
VCID: VC15987070
InChI: InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+
SMILES:
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol

3-Chloro-N-hydroxybenzimidoyl chloride

CAS No.: 1431461-66-3

Cat. No.: VC15987070

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-hydroxybenzimidoyl chloride - 1431461-66-3

Specification

CAS No. 1431461-66-3
Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
IUPAC Name (1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride
Standard InChI InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+
Standard InChI Key WQWDKLMCIBTGKV-JXMROGBWSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=NO)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chloro-N-hydroxybenzimidoyl chloride features a benzene ring substituted with a chlorine atom at the meta position and a hydroxy-imidoyl chloride group (-C(=NOH)Cl) at the para position. The planar aromatic system allows for π-π interactions, while the electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon. The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents like dimethylformamide (DMF) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₅Cl₂NO
Molecular Weight190.02 g/mol
IUPAC Name(1E)-3-Chloro-N-hydroxybenzenecarboximidoyl chloride
Key Functional GroupsAryl chloride, Hydroximoyl chloride

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=N) and 3200 cm⁻¹ (O-H) confirm the hydroximoyl group.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 11.2 ppm corresponds to the hydroxyl proton, while aromatic protons appear as a multiplet (δ 7.2–7.8 ppm) .

    • ¹³C NMR: The imine carbon (C=N) resonates at δ 155 ppm, and the carbonyl carbon (C-Cl) at δ 165 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorination of benzohydroximoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. A solvent-free mechanochemical approach employing Oxone and sodium chloride on acidic silica gel has achieved yields >85% .

Representative Procedure:

  • Chlorination: Benzohydroximoyl chloride (10 mmol) reacts with SOCl₂ (15 mmol) in CCl₄ at 60°C for 6 hours.

  • Workup: The mixture is concentrated, and the residue is purified via column chromatography (hexane:EtOAc, 4:1).

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize safety and efficiency. Solvent-free methods reduce waste, aligning with green chemistry principles .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) to yield derivatives like N-alkylhydroxamides. Triethylamine is often added to scavenge HCl, enhancing reaction rates.

Example:
C₇H₅Cl₂NO + RNH₂ → C₇H₅Cl(NR)OH + HCl\text{C₇H₅Cl₂NO + RNH₂ → C₇H₅Cl(NR)OH + HCl}

Cycloaddition Reactions

Under basic conditions, 3-chloro-N-hydroxybenzimidoyl chloride eliminates HCl to form nitrile oxides (RC≡N⁺-O⁻), which undergo [3+2] cycloadditions with alkenes to form isoxazolines .

Mechanism:

  • Dehydrohalogenation: Base-mediated elimination of HCl generates the nitrile oxide.

  • Cycloaddition: Reaction with styrene yields 3,5-diphenylisoxazoline .

Oxidation and Reduction

  • Oxidation: Treatment with Oxone converts the hydroximoyl group to a nitro compound.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) produces primary amines.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s nitrile oxide derivatives are pivotal in synthesizing isoxazoline-based drugs, which exhibit antifungal and anticancer activities . For instance, palladium-catalyzed carboannulation with γ,δ-alkenyl oximes yields nitrones used in neurodegenerative disease research .

Material Science

Incorporation into polymers enhances thermal stability. For example, copolymers with styrene show a 20% increase in glass transition temperature (Tg) compared to pure polystyrene.

Catalysis

Pd-Xantphos complexes derived from 3-chloro-N-hydroxybenzimidoyl chloride catalyze C-N bond formation in Buchwald-Hartwig aminations, achieving turnover numbers (TON) >1,000 .

Comparative Analysis with Structural Analogues

3-Fluoro-N-hydroxybenzimidoyl Chloride

The fluoro analogue (C₇H₅ClFNO) exhibits reduced electrophilicity due to fluorine’s lower electronegativity compared to chlorine. This results in slower substitution kinetics but improved metabolic stability in drug candidates .

Table 2: Halogen Substituent Effects

Property3-Chloro Derivative3-Fluoro Derivative
Electrophilicity (C=O)HighModerate
Reaction Rate (SNAr)0.45 s⁻¹0.28 s⁻¹
Metabolic Half-life2.1 hours4.8 hours

N-Hydroxybenzimidoyl Chloride

Removing the chlorine substituent diminishes electrophilic character, limiting utility in cycloadditions but enhancing selectivity in amidation reactions.

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using halohydrin dehalogenases.

  • Drug Discovery: Screening nitrile oxide libraries against kinase targets.

  • Advanced Materials: Designing flame-retardant polymers via copolymerization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator